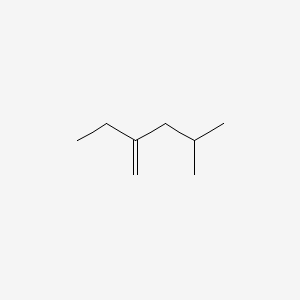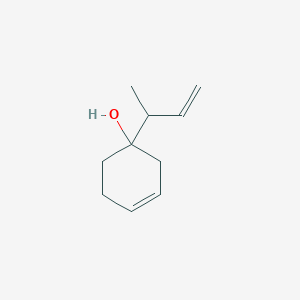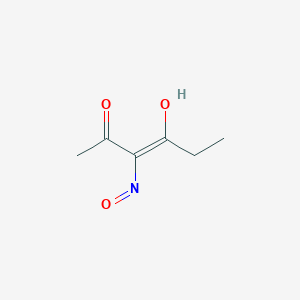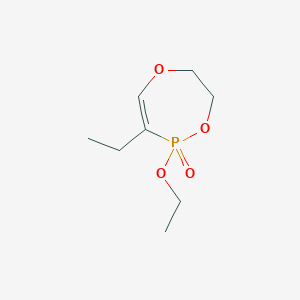
2-Ethyl-4-methyl-1-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methyl-1-pentene is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its molecular formula C8H16 and features a double bond between the first and second carbon atoms in its structure. It is a branched alkene, making it distinct from its linear counterparts.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-1-pentene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-ethyl-4-methyl-1-pentanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-pentene with ethyl and methyl groups under specific conditions, often using a catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dehydration processes or catalytic cracking of larger hydrocarbons to yield the desired product. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
2-Ethyl-4-methyl-1-pentene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the double bond in the presence of a catalyst such as palladium or platinum, resulting in the formation of 2-ethyl-4-methylpentane.
Halogenation: The addition of halogens (e.g., chlorine or bromine) to the double bond, forming dihalogenated products.
Hydration: The addition of water across the double bond in the presence of an acid catalyst, yielding alcohols.
Oxidation: The reaction with oxidizing agents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium or platinum catalyst, room temperature or slightly elevated temperatures.
Halogenation: Chlorine or bromine, room temperature, often in an inert solvent like carbon tetrachloride.
Hydration: Water, acid catalyst (e.g., sulfuric acid), elevated temperatures.
Oxidation: Potassium permanganate or ozone, often in aqueous or organic solvents, room temperature or slightly elevated temperatures.
Major Products Formed
Hydrogenation: 2-Ethyl-4-methylpentane.
Halogenation: 2-Ethyl-4-methyl-1,2-dihalopentane.
Hydration: 2-Ethyl-4-methyl-1-pentanol.
Oxidation: Various oxygenated compounds, depending on the specific oxidizing agent used.
科学的研究の応用
2-Ethyl-4-methyl-1-pentene finds applications in various fields of scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of addition reactions.
Biology: Its derivatives may be explored for potential biological activities and interactions with enzymes or receptors.
Medicine: Research into its potential as a precursor for pharmaceuticals or bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-ethyl-4-methyl-1-pentene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen and formation of a saturated hydrocarbon. In halogenation, the double bond reacts with halogen molecules, resulting in the formation of dihalogenated products.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-pentene
- 4-Methyl-1-pentene
- 2-Methyl-2-pentene
- 3-Methyl-1-pentene
Uniqueness
2-Ethyl-4-methyl-1-pentene is unique due to its specific branching pattern and the position of the double bond. This structural arrangement can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other similar alkenes.
By understanding the properties, preparation methods, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
特性
CAS番号 |
3404-80-6 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
2-methyl-4-methylidenehexane |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
TVBQWTDYXVGWJL-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)



![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)



![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
